molecular formula C19H31N3O6 B12512493 Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate

Cat. No.: B12512493
M. Wt: 397.5 g/mol
InChI Key: XGWSRLSPWIEMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another

Preparation Methods

The synthesis of Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. One known target is cathepsin B, an enzyme involved in protein degradation. The compound acts as an inhibitor of cathepsin B by binding to its active site, thereby preventing the enzyme from performing its function . This inhibition can affect various cellular pathways and processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 1-[3-methyl-2-[[3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)

InChI Key

XGWSRLSPWIEMLQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.